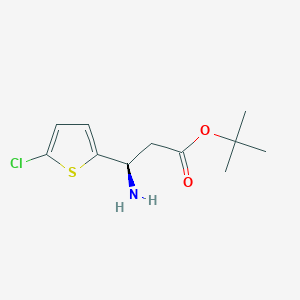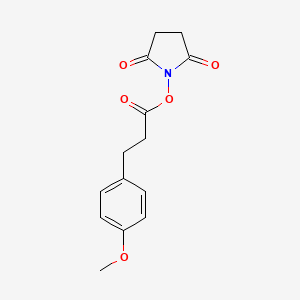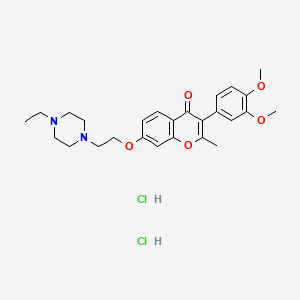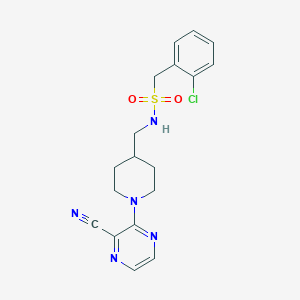![molecular formula C20H19ClN6O2S B2450779 4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 890895-99-5](/img/structure/B2450779.png)
4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry, pharmacology, and industrial chemistry. It consists of a pyrazolopyrimidine core, a chloro-methylphenyl group, and a benzenesulfonamide moiety. This intricate structure plays a pivotal role in the compound's biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrazolopyrimidine Core
Starting with a substituted benzaldehyde, it undergoes condensation with hydrazine to form hydrazone.
Cyclization of hydrazone with a suitable nitrile compound yields the pyrazolo[3,4-d]pyrimidine ring.
Attachment of the Chloro-methylphenyl Group
The chloro-methylphenyl group is introduced via a nucleophilic substitution reaction. This requires the pyrazolopyrimidine core to react with 3-chloro-4-methylphenyl chloride under basic conditions.
Sulfonamide Formation
The final step involves the sulfonation of the amine group on the ethyl chain. The pyrazolopyrimidine derivative reacts with benzenesulfonyl chloride in the presence of a base like triethylamine to produce the target compound.
Industrial Production Methods: On an industrial scale, the synthesis might involve optimizing reaction conditions for yield and purity. Steps include:
Optimization of Solvents: : Using appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Temperature Control: : Conducting reactions at elevated temperatures to enhance reaction rates.
Purification: : Employing chromatographic techniques and recrystallization to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions primarily at the methyl group attached to the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: : Reduction of the nitro group, if present, on the benzene ring can lead to the corresponding amine derivative.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, such as hydrolysis to form the corresponding sulfonic acid and amine.
Oxidation: : Reagents like KMnO₄ or H₂O₂.
Reduction: : Reagents like SnCl₂ in hydrochloric acid.
Substitution: : Typically requires bases like NaOH or K₂CO₃.
Oxidation Products: : 3-chloro-4-carboxyphenyl derivative.
Reduction Products: : Corresponding aniline derivative.
Substitution Products: : Sulfonic acid and corresponding amine.
Applications De Recherche Scientifique
This compound has wide-ranging applications, particularly in the development of pharmaceuticals. In medicinal chemistry, it's investigated for its potential as a kinase inhibitor, targeting various cancer pathways. Its structure allows for interactions with the ATP-binding sites of kinases, making it a promising candidate in oncology. Additionally, it’s researched for its anti-inflammatory properties and potential applications in treating autoimmune diseases. In industrial chemistry, it serves as a building block for more complex molecules and functional materials.
Mécanisme D'action
The biological activity of 4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide primarily involves kinase inhibition. It binds to the ATP-binding site of kinases, blocking their activity. This inhibition disrupts signal transduction pathways, which can lead to reduced cell proliferation and induction of apoptosis in cancer cells. Molecular targets include various kinases such as BRAF, MEK, and PI3K, which are critical in cell growth and survival pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Imatinib: : A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. Shares a similar mechanism of action but targets different kinases.
Dasatinib: : Another kinase inhibitor with a broader target spectrum compared to 4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide.
Sorafenib: : Targets multiple kinases including Raf kinases and VEGFR, used in the treatment of liver and kidney cancer.
Uniqueness: What sets this compound apart is its specific binding affinity and selectivity towards certain kinases, potentially leading to fewer side effects and higher efficacy in targeted therapies.
Conclusion
This compound is a compound of significant interest in medicinal and industrial chemistry. Its synthesis involves intricate steps and conditions, and it exhibits a variety of chemical reactions. This compound’s application in research, especially in kinase inhibition, showcases its potential in therapeutic developments. With a detailed understanding of its preparation, reactions, and mechanism of action, this compound stands out among its peers for its targeted efficacy in medical science.
Propriétés
IUPAC Name |
4-[2-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2S/c1-13-2-5-15(10-18(13)21)27-20-17(11-26-27)19(24-12-25-20)23-9-8-14-3-6-16(7-4-14)30(22,28)29/h2-7,10-12H,8-9H2,1H3,(H2,22,28,29)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFHPFKJKHHTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B2450702.png)
![2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2450704.png)
amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/new.no-structure.jpg)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B2450706.png)


![(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2450710.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2450712.png)


![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2450718.png)
